molecular formula C16H14ClNO3 B14253276 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 181183-23-3

4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14253276
CAS No.: 181183-23-3
M. Wt: 303.74 g/mol
InChI Key: WZXNTTCGASZAHN-UHFFFAOYSA-N
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Description

4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a chloro-substituted cyclohexadienone ring and an oxazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde to form the oxazolidine ring. This intermediate is then subjected to a Friedel-Crafts acylation reaction with a chloro-substituted benzene derivative to introduce the chloro and cyclohexadienone functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents and catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidine ring to other nitrogen-containing heterocycles.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
  • 4-Fluoro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one

Uniqueness

Compared to similar compounds, 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such interactions are crucial .

Properties

CAS No.

181183-23-3

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C16H14ClNO3/c1-20-12-5-2-10(3-6-12)16-9-14(18-21-16)13-8-11(17)4-7-15(13)19/h2-8,16,19H,9H2,1H3

InChI Key

WZXNTTCGASZAHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NO2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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